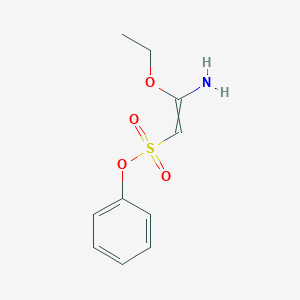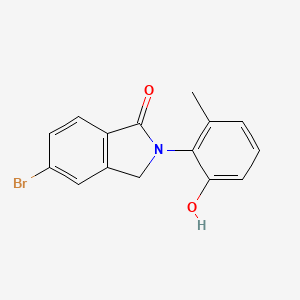
CID 78064627
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78064627” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 78064627 involves specific synthetic routes and reaction conditions. For instance, one method might involve the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then undergo further reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would be designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78064627 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce various substituted compounds.
Applications De Recherche Scientifique
CID 78064627 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies and as a tool for probing biological pathways.
Medicine: It could be investigated for potential therapeutic uses or as a lead compound in drug discovery.
Industry: It might be used in the production of materials, chemicals, or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of CID 78064627 involves its interaction with specific molecular targets and pathways. For example, it might bind to a particular enzyme or receptor, modulating its activity and leading to a biological effect. The exact mechanism would depend on the structure of the compound and its specific interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78064627 can be identified based on structural similarity. These might include other phenylacetic acid derivatives or compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds could be its specific reactivity, stability, or biological activity. These unique properties make it valuable for certain applications where other compounds might not be as effective.
Conclusion
Understanding the synthesis, reactions, applications, and mechanism of action of this compound provides valuable insights into its potential uses in various fields. Its unique properties and versatility make it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C11H18Si2 |
|---|---|
Poids moléculaire |
206.43 g/mol |
InChI |
InChI=1S/C11H18Si2/c1-10(12-2)13(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
IDCKLKWWFUUSBK-UHFFFAOYSA-N |
SMILES canonique |
CC([Si]C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)


![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)




![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)

